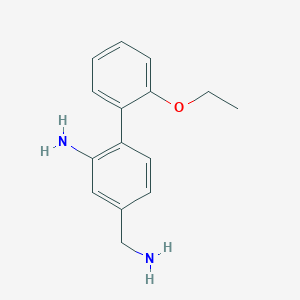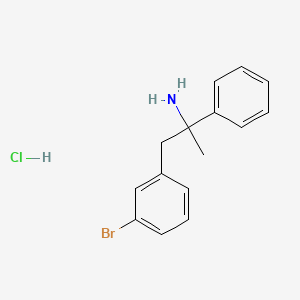
1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride
Vue d'ensemble
Description
The compound “1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride” is an organic compound that contains a bromophenyl group, a phenyl group, and a propan-2-amine group. It’s likely to be a solid at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .
Applications De Recherche Scientifique
Synthesis of Related Compounds
- The synthesis of tertiary amino alcohols, such as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, demonstrates the application of similar bromophenyl compounds in creating Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Applications in Heterocyclic Chemistry
- Reactions of o-Bromophenyl isocyanide with primary amines under CuI catalysis to produce benzimidazoles, showcasing the utility of bromophenyl compounds in heterocyclic chemistry (Lygin & Meijere, 2009).
Investigative Studies in Organic Synthesis
- Studies on the cyclization of amino ketones derived from bromophenyl compounds highlight their role in the synthesis of indoles, an important class of organic compounds (Black, Gatehouse, Théobald, & Wong, 1980).
Applications in Gas Chromatography
- The use of phenylpropanol-amine hydrochloride, a related compound, in gas chromatographic analysis demonstrates the relevance of bromophenyl compounds in analytical chemistry (Hishta & Lauback, 1969).
Studies on Bromination Reactions
- Research into the bromination of malononitrile dimer to yield bromo derivatives, which react to form various heterocycles, illustrates the versatility of bromophenyl compounds in organic reactions (El‐Din, 2003).
Investigations in Medicinal Chemistry
- The synthesis of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan+++-1-one highlights the exploration of bromophenyl derivatives in developing antibacterial agents (Dickens et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN.ClH/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12;/h2-10H,11,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCDLXPOWMVXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




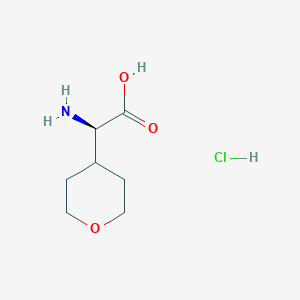
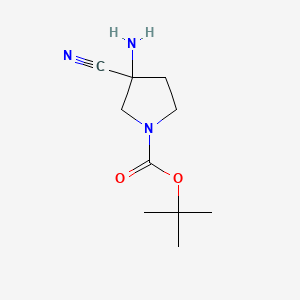

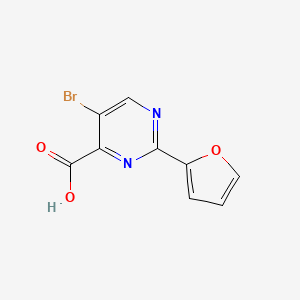
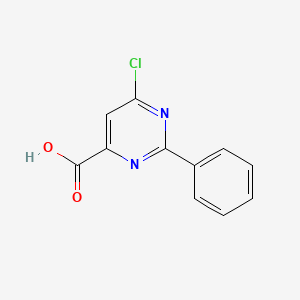

![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)

![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)


